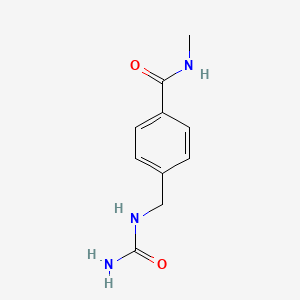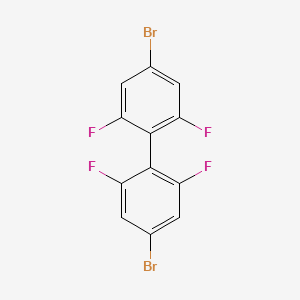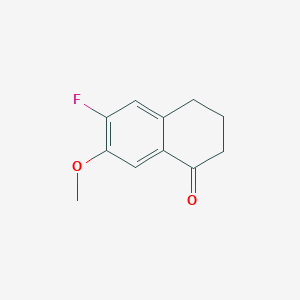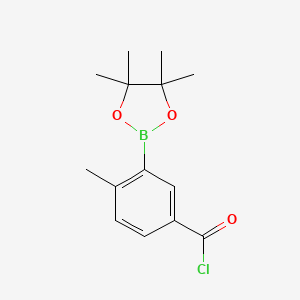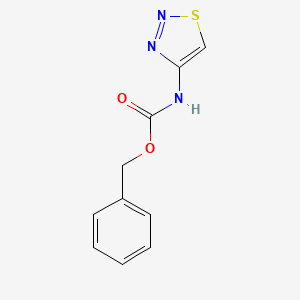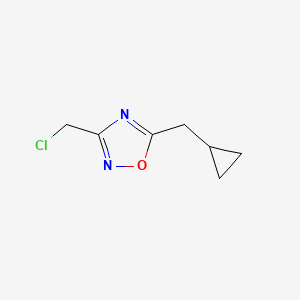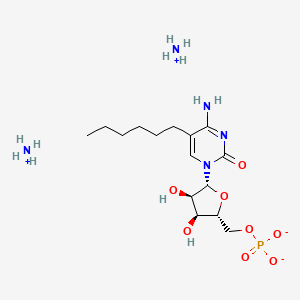
(R)-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is an organic compound characterized by a cyclopentene ring substituted with a methyl group and two carboxylic acid groups The compound’s stereochemistry is denoted by the ® configuration, indicating the specific spatial arrangement of its atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid typically involves the following steps:
Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through cyclization reactions of suitable precursors.
Methyl Group Introduction: The methyl group is introduced via alkylation reactions, where a methylating agent such as methyl iodide is used.
Industrial Production Methods
Industrial production of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogens or nucleophiles for substitution reactions.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols or alkanes.
Substitution Products: Various substituted cyclopentene derivatives.
Applications De Recherche Scientifique
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of ®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing its binding to enzymes or receptors. The cyclopentene ring and methyl group contribute to the compound’s overall conformation and reactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclopentene-1,2-dicarboxylic acid: Lacks the methyl group, resulting in different chemical properties.
3-Methylcyclopentane-1,2-dicarboxylic acid: Saturated analog with different reactivity.
Cyclopentene-1,2-dicarboxylic acid derivatives: Various derivatives with different substituents.
Uniqueness
®-3-Methylcyclopent-1-ene-1,2-dicarboxylic acid is unique due to its specific stereochemistry and the presence of both a methyl group and carboxylic acid groups on a cyclopentene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H10O4 |
|---|---|
Poids moléculaire |
170.16 g/mol |
Nom IUPAC |
(3R)-3-methylcyclopentene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H10O4/c1-4-2-3-5(7(9)10)6(4)8(11)12/h4H,2-3H2,1H3,(H,9,10)(H,11,12)/t4-/m1/s1 |
Clé InChI |
OEVBZISGAKURFA-SCSAIBSYSA-N |
SMILES isomérique |
C[C@@H]1CCC(=C1C(=O)O)C(=O)O |
SMILES canonique |
CC1CCC(=C1C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(2-Aminoethyl)amino]-5H-pyrazolo[5,1-c][1,2,4]triazole-6-carboxylic acid](/img/structure/B13110674.png)
![tert-Butyl (2aS,7bS)-1,2,2a,7b-tetrahydro-3H-azeto[3,2-b]indole-3-carboxylate](/img/structure/B13110681.png)
![8-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B13110682.png)
![[1]Benzothieno[2,3-c]pyridine-3-carboxylicacid,1,2,3,4-tetrahydro-,methylester](/img/structure/B13110683.png)
